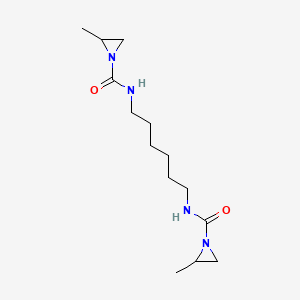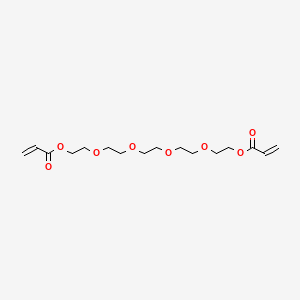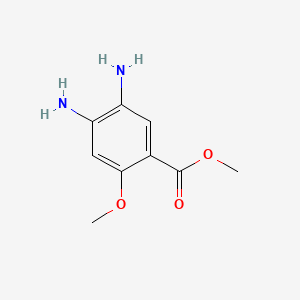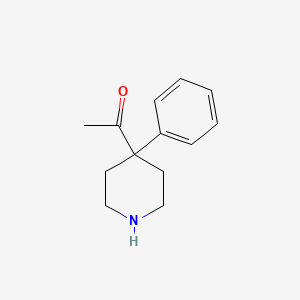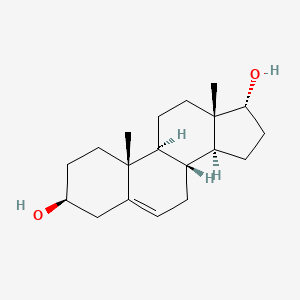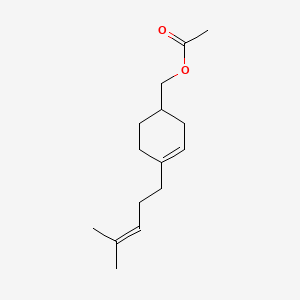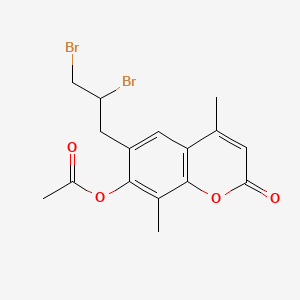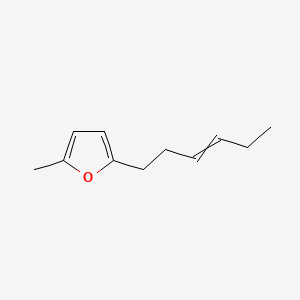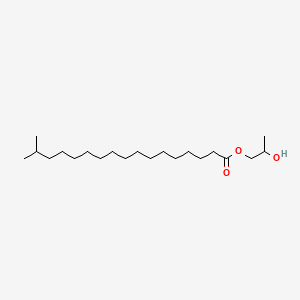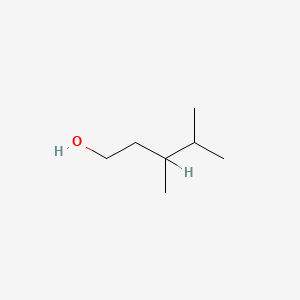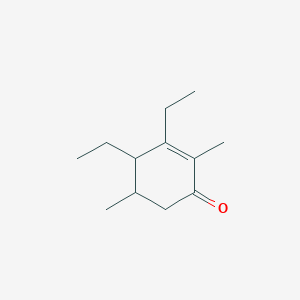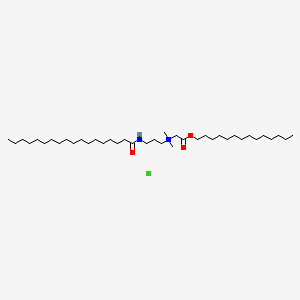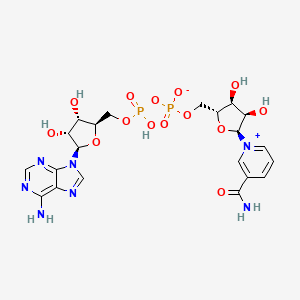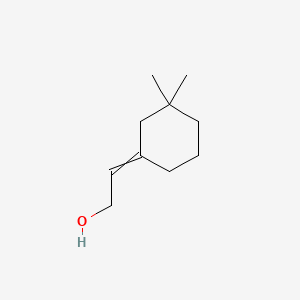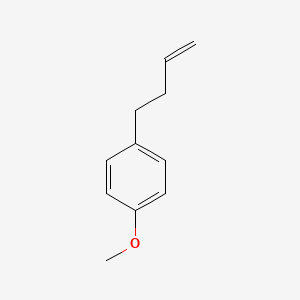
4-(4-Methoxyphenyl)-1-butene
説明
4-(4-Methoxyphenyl)-1-butene (4MPB) is a synthetic compound that has been studied for its potential applications in various scientific fields. 4MPB is a colorless liquid with a molecular weight of 204.3 g/mol and a boiling point of 132°C. It is a derivative of 1-butene and is composed of four carbon atoms, one oxygen atom, and four hydrogen atoms. It is also known as 4-methoxy-1-butene, 4-methoxy-1-butene-4-ol, and 4-methoxy-1-butene-4-ol ether.
科学的研究の応用
1. Chemistry of Tertiary Carbocations
Research indicates that 4-(4-Methoxyphenyl)-1-butene plays a role in the study of tertiary carbocations. Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions of derivatives of 4-(4-Methoxyphenyl)-1-butene, providing insights into the behavior of simple tertiary carbocations in aqueous solutions (Toteva & Richard, 1996).
2. Photochemistry and Reactivity
Protti et al. (2004) explored the photochemistry of certain chloroaromatic compounds, including 4-chloroanisole, a derivative of 4-(4-Methoxyphenyl)-1-butene. Their work highlighted the reactivity of the compound under various conditions, contributing to the understanding of photogenerated aryl cations (Protti et al., 2004).
3. Synthesis and Anti-inflammatory Applications
Viviano et al. (2011) conducted research on the continuous flow synthesis of important 4-aryl-2-butanone derivatives, including 4-(4-Methoxyphenyl)-2-butanone. Their work is significant for the scalable production of compounds like nabumetone, an anti-inflammatory drug (Viviano et al., 2011).
4. Nonlinear Optical Properties
Mostaghni et al. (2022) studied the nonlinear optical properties of 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 4-(4-Methoxyphenyl)-1-butene. Their findings are important for the development of optical devices using materials with high nonlinear optical properties (Mostaghni et al., 2022).
5. Anionic Polymerization
Tsuji et al. (1981) investigated the anionic polymerizations of trans-1-(4-methoxyphenyl)-1,3-butadiene, a derivative of 4-(4-Methoxyphenyl)-1-butene. Their research contributes to understanding the microstructures of polymers formed from such compounds (Tsuji et al., 1981).
6. Molecular Electronics
Stuhr-Hansen et al. (2005) utilized aryl bromides as building blocks for molecular wires in electronics, demonstrating the potential of compounds like 4-(4-Methoxyphenyl)-1-butene in this field (Stuhr-Hansen et al., 2005).
7. Electrochemical Conversion
Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-Methoxyphenyl)buten-2-one, demonstrating its potential for electrochemical applications (Bryan & Grimshaw, 1997).
特性
IUPAC Name |
1-but-3-enyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMQCGFHLPTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348952 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-butene | |
CAS RN |
20574-98-5 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



